1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene
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Overview
Description
1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a 4,4-dimethylcyclohexyl group, and a methyl group
Preparation Methods
The synthesis of 1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, such as 1-chloro-2-methylbenzene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently without decomposing the reactants or products.
Chemical Reactions Analysis
1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexyl group to a cyclohexane ring.
Scientific Research Applications
1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its derivatives may have potential as bioactive molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic ring can participate in electrophilic and nucleophilic interactions, respectively. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene can be compared with similar compounds such as:
1-Chloro-4-methylbenzene: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-4-(4-methylcyclohexyl)-2-methylbenzene: Similar structure but with a different substitution pattern on the cyclohexyl ring, leading to different steric and electronic effects.
1-Chloro-4-(4,4-dimethylcyclohexyl)benzene:
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-chloro-4-(4,4-dimethylcyclohexyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl/c1-11-10-13(4-5-14(11)16)12-6-8-15(2,3)9-7-12/h4-5,10,12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIXWBNGSIHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC(CC2)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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